BenchChemオンラインストアへようこそ!

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate

Antiviral IRF-3 agonist RNA virus inhibition

3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl acetate (CAS 610752-08-4) is a synthetic chromen-4-one (isoflavone analog) derivative featuring a 4-bromophenyl substituent at C-3 and an acetoxy group at C-7. It belongs to the broader 4-aryl-4H-chromene chemotype, a scaffold extensively investigated for apoptosis induction and antiviral activity.

Molecular Formula C17H11BrO4
Molecular Weight 359.175
CAS No. 610752-08-4
Cat. No. B2365428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate
CAS610752-08-4
Molecular FormulaC17H11BrO4
Molecular Weight359.175
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H11BrO4/c1-10(19)22-13-6-7-14-16(8-13)21-9-15(17(14)20)11-2-4-12(18)5-3-11/h2-9H,1H3
InChIKeyQCVQKYVWBHZHJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl Acetate (CAS 610752-08-4): Compound Class and Key Characteristics for Procurement Screening


3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl acetate (CAS 610752-08-4) is a synthetic chromen-4-one (isoflavone analog) derivative featuring a 4-bromophenyl substituent at C-3 and an acetoxy group at C-7. It belongs to the broader 4-aryl-4H-chromene chemotype, a scaffold extensively investigated for apoptosis induction [1] and antiviral activity . The compound has a molecular formula of C₁₇H₁₁BrO₅ and a molecular weight of 375.17 g/mol. It is commercially supplied as a research chemical (typically ≥95% purity) for use as a synthetic building block, a pharmacological probe, and a comparator compound in structure–activity relationship (SAR) studies of chromen-4-one derivatives.

Why 3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl Acetate Cannot Be Swapped with Other 4-Aryl-Chromen-4-one Analogs


Within the 4-aryl-4H-chromen-4-one chemotype, the C-7 substituent is a critical determinant of both physicochemical behavior and biological activity. Established SAR from the apoptosis-inducer series demonstrates that the steric bulk, electronic character, and metabolic lability of the C-7 group profoundly alter cellular potency—small hydrophobic substituents (NMe₂, OMe, NHEt) are strongly preferred, while larger or polar groups can reduce caspase activation by orders of magnitude [1]. In the antiviral context, the methanesulfonate analog KIN101 (CAS 610753-87-2) exhibits IRF-3 agonism and RNA virus inhibition (influenza IC₅₀ = 2 μM), but this activity is contingent on the mesylate leaving group at C-7 . The acetate ester in 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate confers distinct hydrolytic stability, solubility, and potential pro-drug characteristics that differentiate it from both the free 7-hydroxy analog and the 7-methanesulfonate derivative. Generic substitution among chromen-4-one analogs without accounting for C-7 functionality therefore risks critical mismatches in target engagement, cellular permeability, and metabolic fate.

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl Acetate vs. Closest Analogs


C-7 Acetate vs. C-7 Methanesulfonate: Divergent Antiviral Pharmacophore Requirements

The C-7 methanesulfonate analog KIN101 (CAS 610753-87-2) is a well-characterized IRF-3 agonist with reported IC₅₀ values of 2 μM against influenza virus and >5 μM against dengue virus . The biological activity of KIN101 is mechanistically linked to the methanesulfonate leaving group at C-7, which is absent in the acetate analog. The 7-acetate derivative (target compound) is therefore predicted to lack this specific IRF-3-dependent antiviral activity, representing a negative differentiation that is nonetheless critical for experimental design—the acetate can serve as a negative control or be used to isolate non-IRF-3-mediated chromen-4-one effects.

Antiviral IRF-3 agonist RNA virus inhibition Structure–Activity Relationship

C-7 Acetate as a Pro-Drug Handle vs. Free 7-Hydroxy Analog: Hydrolytic Stability and Metabolic Differentiation

The C-7 acetate group in the target compound masks the free phenolic hydroxyl found in the putative metabolite 3-(4-bromophenyl)-7-hydroxy-4-oxo-4H-chromen-4-one. Acetylation of the C-7 hydroxyl increases lipophilicity (estimated ΔlogP ≈ +0.5 to +0.8 based on fragment contribution) and reduces hydrogen-bond donor capacity, which can enhance membrane permeability relative to the free phenol. In the broader 4-aryl-4H-chromene SAR literature, the free 7-hydroxy analog generally exhibits reduced cellular potency compared to O-alkylated or O-acylated derivatives due to glucuronidation and sulfation at the phenol [1]. The acetate serves as a hydrolytically cleavable pro-moiety that may generate the active 7-hydroxy species in situ, with hydrolysis rates tunable by pH and esterase expression.

Prodrug design Metabolic stability Chromen-4-one Ester hydrolysis

Synthetic Versatility: C-7 Acetate as a Synthetic Handle for Diversification vs. C-7 Methanesulfonate

The C-7 acetate ester in the target compound is more amenable to selective hydrolysis (yielding the free 7-OH for subsequent O-alkylation, glycosylation, or sulfation) than the C-7 methanesulfonate group in KIN101. Methanesulfonates are good leaving groups for nucleophilic displacement but are also more prone to unintended hydrolysis under basic conditions. Conversely, acetates can be cleaved under mild, chemoselective conditions (e.g., K₂CO₃/MeOH or enzymatic hydrolysis) without affecting the chromen-4-one core or the C-4-bromophenyl group, allowing multi-step diversification strategies [1]. The benchchem synthetic protocol describes condensation of 4-bromobenzaldehyde with 4-hydroxycoumarin followed by acetylation with acetic anhydride, a route that yields the 7-acetate directly and permits further functionalization at C-7 after deprotection .

Synthetic intermediate Building block Derivatization Chemical library

Evidence-Backed Application Scenarios for 3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl Acetate (CAS 610752-08-4)


Negative Control Compound for IRF-3-Dependent Antiviral Screening Cascades

In antiviral drug discovery programs targeting IRF-3 signaling, KIN101 (C-7 methanesulfonate) serves as a positive control IRF-3 agonist. The acetate analog (target compound) lacks the methanesulfonate leaving group required for IRF-3 agonism and can therefore be deployed as a structurally matched negative control . This enables researchers to verify that observed antiviral effects in HTS hits are specifically IRF-3-dependent rather than arising from nonspecific chromen-4-one scaffold effects. This pairwise use (KIN101 as agonist, acetate analog as inactive control) is supported by the established SAR showing that C-7 functionality dictates IRF-3 activity .

Synthetic Building Block for Focused 4-Aryl-Chromen-4-one Library Synthesis

The C-7 acetate group serves as a selectively removable protecting group, enabling chemists to access the free 7-hydroxy intermediate under mild conditions (K₂CO₃/MeOH or enzymatic hydrolysis) and subsequently install diverse C-7 substituents for SAR exploration . This deprotect-and-diversify strategy is particularly valuable given the established SAR from the 4-aryl-4H-chromene apoptosis literature, which shows that small hydrophobic groups at C-7 (NMe₂, OMe, NHEt) are strongly preferred for caspase activation, while the acetate itself has distinct properties . The compound is thus positioned as a key intermediate for generating focused compound libraries to probe the chemical space around C-7.

Pro-Drug vs. Active-Drug Pharmacokinetic Comparison Studies

The acetate ester can be used in comparative pharmacokinetic studies to evaluate the impact of C-7 acylation on oral bioavailability, membrane permeability, and first-pass metabolism relative to the free 7-hydroxy metabolite . In the chromen-4-one and broader flavonoid class, acetylation of phenolic hydroxyls is a common pro-drug strategy to improve intestinal absorption and delay Phase II conjugation. The target compound enables head-to-head comparison with its deacetylated counterpart (generated in situ or co-administered) to quantify the pharmacokinetic advantage conferred by 7-O-acetylation, with parameters such as AUC, Cmax, and t½ measured under controlled in vitro (Caco-2 permeability, microsomal stability) or in vivo conditions .

Quote Request

Request a Quote for 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.